1-Cyclobutylpyrazole
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Overview
Description
1-Cyclobutyl-1H-Pyrazole is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. It belongs to the pyrazole family, which is characterized by a five-membered ring structure with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-1H-Pyrazole can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Additionally, the use of ruthenium-catalyzed hydrogen transfer reactions with 1,3-diols and alkyl hydrazines has been reported to produce pyrazoles .
Industrial Production Methods: Industrial production of 1-Cyclobutyl-1H-Pyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-1H-Pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine derivatives under specific conditions.
Substitution: The compound can participate in substitution reactions, such as N-arylation, using aryl halides and copper powder as a catalyst.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen, DMSO
Reduction: Hydrazine derivatives
Substitution: Aryl halides, copper powder
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield various pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .
Scientific Research Applications
1-Cyclobutyl-1H-Pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-Pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyclobutyl-1H-Pyrazole can be compared with other similar compounds, such as:
1-Cyclobutyl-1H-Pyrazole-4-boronic acid pinacol ester: This compound has a similar pyrazole structure but includes a boronic acid ester group, which can be used in Suzuki-Miyaura coupling reactions.
1-Cyclobutyl-1H-Pyrazole-4-carboxylic acid: This derivative contains a carboxylic acid group, which can be used for further functionalization and synthesis of more complex molecules.
The uniqueness of 1-Cyclobutyl-1H-Pyrazole lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-cyclobutylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7(4-1)9-6-2-5-8-9/h2,5-7H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWRKAANHAVLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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